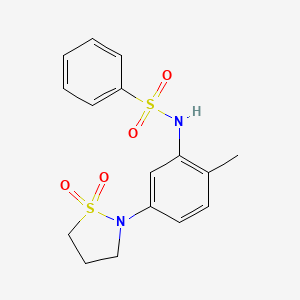
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide, also known as DB844, is a chemical compound that has been extensively studied for its potential therapeutic applications. DB844 is a sulfonamide derivative that exhibits potent antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and protozoa.
科学的研究の応用
Anticancer and Antitumor Activity
Several studies have synthesized and characterized derivatives of sulfonamide compounds, evaluating their potential as anticancer and antitumor agents. For example, novel sulfonamide derivatives have demonstrated promising in vitro antitumor activity against a range of cancer cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. These compounds are noted for their significant activity, particularly against non-small cell lung cancer and melanoma cell lines, indicating their potential for development into therapeutic agents (Sławiński et al., 2006), (Żołnowska et al., 2016).
Anti-HIV and Antiviral Properties
Research has also explored the antiviral properties of sulfonamide derivatives, including their effectiveness against HIV. Specific compounds have shown encouraging anti-HIV activity, indicating the potential for these molecules to contribute to antiretroviral therapy (Pomarnacka & Kedra, 2003).
Enzyme Inhibition for Disease Treatment
Some sulfonamide derivatives have been investigated for their inhibitory effects on various enzymes, which are implicated in diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. These studies highlight the potential use of sulfonamide compounds in treating conditions associated with enzyme dysregulation, suggesting a promising area for further research (Lolak et al., 2020).
Antioxidant Properties
Additionally, certain sulfonamide derivatives have been evaluated for their antioxidant properties, indicating their potential in reducing oxidative stress and contributing to the prevention or treatment of diseases associated with free radical damage. This suggests another promising avenue for the application of these compounds in scientific research and therapy (Alyar et al., 2019).
作用機序
Target of Action
The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation .
Mode of Action
Many cdk inhibitors function by binding to the atp pocket of the kinase, preventing atp from binding and thus inhibiting the phosphorylation and activation of the cdk .
Biochemical Pathways
Given its target, it is likely to influence pathways related to cell cycle regulation and proliferation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its elimination .
Result of Action
Inhibition of cdk2 typically results in cell cycle arrest, preventing cells from dividing and proliferating .
Action Environment
Such factors could include pH, temperature, and the presence of other molecules or compounds .
特性
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-13-8-9-14(18-10-5-11-23(18,19)20)12-16(13)17-24(21,22)15-6-3-2-4-7-15/h2-4,6-9,12,17H,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJSRUUJIUOENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

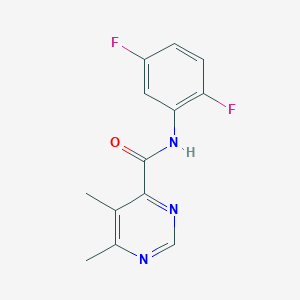

![4-(Benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2818316.png)

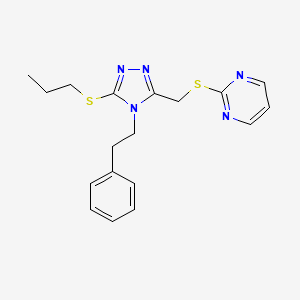
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2818322.png)
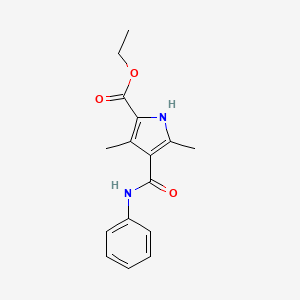
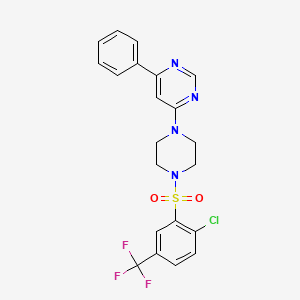
![2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3,3-diphenylpropyl)acetamide](/img/structure/B2818326.png)

![ethyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2818330.png)
![1-(Azepan-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2818334.png)
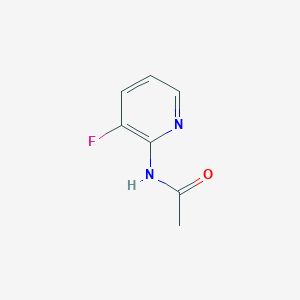
![5-amino-1-(4-chlorobenzyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2818336.png)